Spectroscopic Characterization of 1-Benzyl-7-bromo-1H-indazole: A Technical Guide
Spectroscopic Characterization of 1-Benzyl-7-bromo-1H-indazole: A Technical Guide
This guide provides an in-depth analysis of the spectroscopic data for the heterocyclic compound 1-Benzyl-7-bromo-1H-indazole. Designed for researchers, scientists, and professionals in drug development, this document offers a comprehensive examination of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. The focus is on the practical application and interpretation of this data for unequivocal structural confirmation and purity assessment.
Introduction
1-Benzyl-7-bromo-1H-indazole is a substituted indazole derivative. The indazole core is a prominent scaffold in medicinal chemistry, with derivatives exhibiting a wide range of biological activities. The introduction of a benzyl group at the N-1 position and a bromine atom at the C-7 position can significantly influence the molecule's physicochemical properties and biological interactions. Accurate and thorough spectroscopic characterization is paramount for any further investigation or application of this compound. This guide will delve into the expected spectroscopic signatures of 1-Benzyl-7-bromo-1H-indazole.
Molecular Structure
The structure of 1-Benzyl-7-bromo-1H-indazole, with the IUPAC name 7-bromo-1-(phenylmethyl)-1H-indazole, is presented below. The numbering of the indazole ring and the benzyl group is crucial for the assignment of spectroscopic signals.
Caption: Synthetic workflow for 1-Benzyl-7-bromo-1H-indazole.
The selection of the base and solvent is critical to optimize the reaction yield and regioselectivity, as N-alkylation can potentially occur at both the N-1 and N-2 positions of the indazole ring. Generally, N-1 substitution is thermodynamically favored. [1]
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful analytical technique for the structural elucidation of organic molecules. [2]It provides detailed information about the chemical environment, connectivity, and number of protons (¹H NMR) and carbon atoms (¹³C NMR) in a molecule.
Experimental Protocol:
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Sample Preparation: Dissolve approximately 5-10 mg of 1-Benzyl-7-bromo-1H-indazole in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).
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Instrumentation: Acquire the ¹H and ¹³C NMR spectra on a 400 MHz or higher field NMR spectrometer.
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Data Acquisition:
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For ¹H NMR, acquire the spectrum with a sufficient number of scans to obtain a good signal-to-noise ratio.
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For ¹³C NMR, use a proton-decoupled sequence to obtain singlets for all carbon atoms.
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Data Processing: Process the raw data using appropriate software, including Fourier transformation, phase correction, and baseline correction. The chemical shifts are referenced to the residual solvent peak or an internal standard like tetramethylsilane (TMS).
Predicted ¹H NMR Spectral Data
The predicted ¹H NMR chemical shifts for 1-Benzyl-7-bromo-1H-indazole in CDCl₃ are summarized in the table below. These predictions are based on known data for similar substituted indazoles and general principles of NMR spectroscopy. [1][3]
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
|---|---|---|---|
| ~8.10 | s | 1H | H-3 |
| ~7.70 | d | 1H | H-4 |
| ~7.50 | d | 1H | H-6 |
| ~7.35-7.25 | m | 5H | Phenyl-H |
| ~7.10 | t | 1H | H-5 |
| ~5.60 | s | 2H | CH₂ |
Interpretation of the ¹H NMR Spectrum
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Indazole Protons: The proton at the C-3 position (H-3) is expected to appear as a singlet at the most downfield region for the heterocyclic protons due to its position adjacent to the nitrogen atoms. The protons on the benzene ring of the indazole (H-4, H-5, and H-6) will exhibit characteristic splitting patterns (doublet, triplet, doublet) due to ortho and meta couplings.
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Benzyl Protons: The five protons of the phenyl ring of the benzyl group are expected to appear as a multiplet in the aromatic region. The two benzylic protons (CH₂) will resonate as a singlet, as there are no adjacent protons to cause splitting.
Predicted ¹³C NMR Spectral Data
The predicted ¹³C NMR chemical shifts for 1-Benzyl-7-bromo-1H-indazole are listed below.
| Chemical Shift (δ, ppm) | Assignment |
| ~142.0 | C-7a |
| ~137.0 | C-1' (Phenyl) |
| ~134.0 | C-3 |
| ~129.0 | C-3a |
| ~128.8 | Phenyl-CH |
| ~128.0 | Phenyl-CH |
| ~127.0 | Phenyl-CH |
| ~126.0 | C-5 |
| ~122.0 | C-4 |
| ~115.0 | C-6 |
| ~108.0 | C-7 |
| ~53.0 | CH₂ |
Interpretation of the ¹³C NMR Spectrum
The ¹³C NMR spectrum is expected to show a total of 12 distinct signals, corresponding to the 14 carbon atoms in the molecule, with some overlap possible for the phenyl carbons. The carbon bearing the bromine atom (C-7) will be significantly shielded compared to the other aromatic carbons. The benzylic carbon (CH₂) will appear in the aliphatic region, typically around 53 ppm.
Infrared (IR) Spectroscopy
IR spectroscopy is a valuable tool for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. [4]
Experimental Protocol:
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Sample Preparation: The sample can be analyzed as a solid using an Attenuated Total Reflectance (ATR) accessory or by preparing a KBr pellet.
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Instrumentation: Record the IR spectrum using a Fourier Transform Infrared (FTIR) spectrometer.
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Data Acquisition: Scan the sample over the mid-infrared range (typically 4000-400 cm⁻¹).
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Data Processing: The resulting interferogram is Fourier-transformed to produce the IR spectrum, which is typically plotted as transmittance (%) versus wavenumber (cm⁻¹).
Expected IR Absorption Bands
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3100-3000 | Medium-Weak | Aromatic C-H stretch |
| 2950-2850 | Weak | Aliphatic C-H stretch |
| 1620-1580 | Medium | C=C aromatic ring stretch |
| 1500-1400 | Medium-Strong | C=N stretch, C=C aromatic ring stretch |
| ~750 | Strong | C-Br stretch |
| 750-700 | Strong | Aromatic C-H out-of-plane bend |
Interpretation of the IR Spectrum
The IR spectrum will be characterized by absorptions corresponding to the aromatic C-H stretching vibrations above 3000 cm⁻¹ and the aliphatic C-H stretching of the benzyl CH₂ group just below 3000 cm⁻¹. The aromatic C=C and C=N stretching vibrations will appear in the 1620-1400 cm⁻¹ region. A strong absorption band in the lower frequency region (around 750 cm⁻¹) is indicative of the C-Br stretching vibration.
Mass Spectrometry (MS)
Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and can provide structural information through the analysis of fragmentation patterns.
Experimental Protocol:
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Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via direct infusion or after separation by gas or liquid chromatography.
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Ionization: Ionize the sample using a suitable technique, such as Electron Ionization (EI) or Electrospray Ionization (ESI).
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Mass Analysis: Separate the resulting ions based on their m/z ratio using a mass analyzer (e.g., quadrupole, time-of-flight).
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Detection: Detect the ions to generate a mass spectrum, which is a plot of ion intensity versus m/z.
Expected Mass Spectrum
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Molecular Ion (M⁺): The molecular formula of 1-Benzyl-7-bromo-1H-indazole is C₁₄H₁₁BrN₂. The calculated molecular weight is approximately 286.01 g/mol for the ⁷⁹Br isotope and 288.01 g/mol for the ⁸¹Br isotope. Due to the natural abundance of bromine isotopes (⁷⁹Br: ~50.7%, ⁸¹Br: ~49.3%), the mass spectrum will show a characteristic M⁺ and M+2 isotopic pattern with two peaks of nearly equal intensity.
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Fragmentation Pattern: Under EI conditions, the molecular ion can undergo fragmentation. A key fragmentation pathway is the loss of the benzyl group or the bromine atom.
Caption: Plausible fragmentation pathway of 1-Benzyl-7-bromo-1H-indazole.
Predicted Major Fragment Ions
| m/z | Proposed Fragment |
| 286/288 | [C₁₄H₁₁BrN₂]⁺ (Molecular Ion) |
| 207 | [C₁₄H₁₁N₂]⁺ (Loss of Br) |
| 196/198 | [C₇H₅BrN₂]⁺ (Loss of C₇H₆) |
| 91 | [C₇H₇]⁺ (Benzyl cation) |
The base peak in the mass spectrum is often the most stable fragment, which in this case is likely to be the benzyl cation at m/z 91.
Conclusion
The comprehensive analysis of ¹H NMR, ¹³C NMR, IR, and MS data provides a robust and self-validating system for the structural confirmation of 1-Benzyl-7-bromo-1H-indazole. Each spectroscopic technique offers complementary information, and together they allow for the unambiguous assignment of the molecule's structure and an assessment of its purity. This technical guide serves as a valuable resource for scientists working with this compound, ensuring the integrity and reliability of their research.
